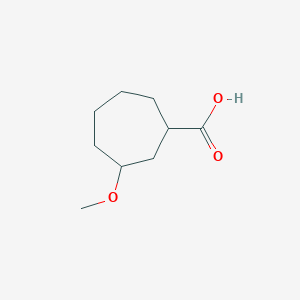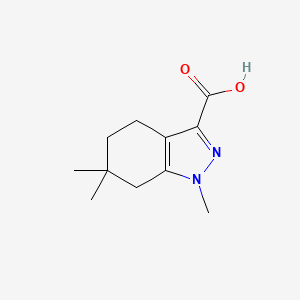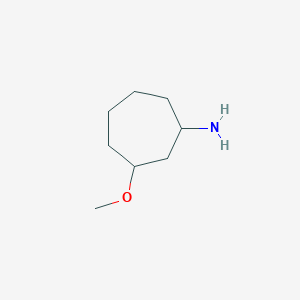
3-Methoxycycloheptan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxycycloheptan-1-amine is an organic compound that belongs to the class of cycloalkylamines It features a seven-membered cycloheptane ring with a methoxy group (-OCH₃) attached to the third carbon and an amine group (-NH₂) attached to the first carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxycycloheptan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 3-methoxyheptanoic acid, followed by amination. The reaction conditions typically involve:
Cyclization: The precursor is subjected to cyclization using a dehydrating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the cycloheptane ring.
Amination: The cyclized product is then treated with ammonia (NH₃) or an amine source under high pressure and temperature to introduce the amine group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Common industrial methods include:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to facilitate the hydrogenation process.
High-Pressure Amination: Employing high-pressure reactors to introduce the amine group efficiently.
化学反应分析
Types of Reactions
3-Methoxycycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH₄) can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Cycloheptanone or 3-methoxycycloheptanone.
Reduction: 3-Methoxycycloheptanol.
Substitution: Various substituted cycloheptane derivatives.
科学研究应用
3-Methoxycycloheptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 3-Methoxycycloheptan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy group and amine group play crucial roles in its binding affinity and specificity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, potentially affecting signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, leading to altered metabolic pathways.
相似化合物的比较
3-Methoxycycloheptan-1-amine can be compared with other similar compounds, such as:
Cycloheptanamine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Methoxycyclohexan-1-amine: Features a six-membered ring instead of a seven-membered ring, leading to variations in stability and biological activity.
3-Methoxycyclooctan-1-amine: Contains an eight-membered ring, which affects its conformational flexibility and reactivity.
The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
3-methoxycycloheptan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-10-8-5-3-2-4-7(9)6-8/h7-8H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVLHXNXASUQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
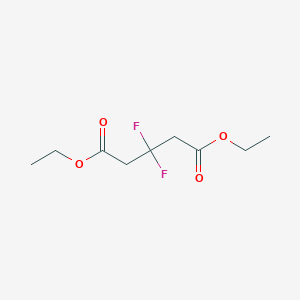

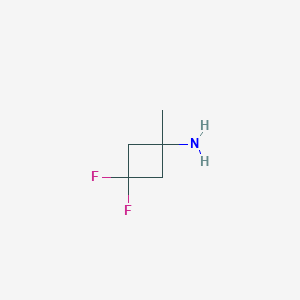
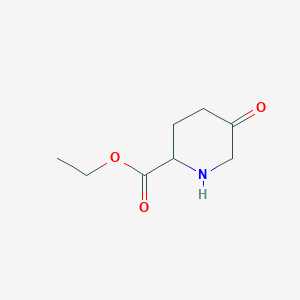
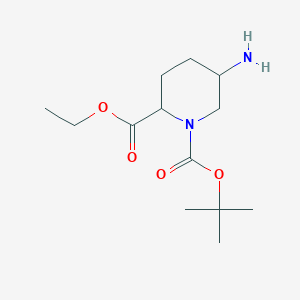
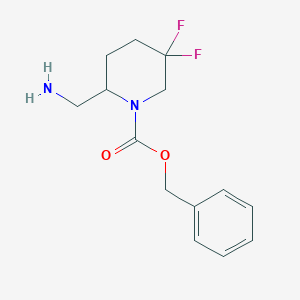
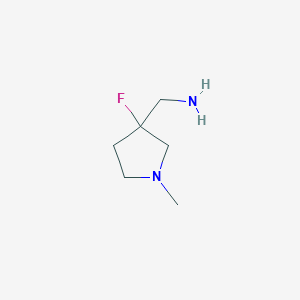

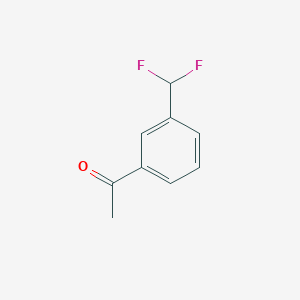
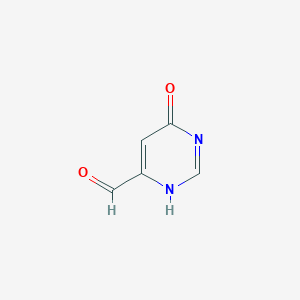
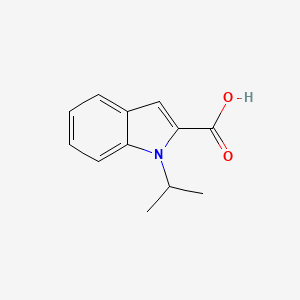
![1-Phenyl-4,6-dihydro-1H-furo[3,4-C]pyrazole-3-carboxylic acid](/img/structure/B7968578.png)
